molecular formula C26H34ClN3O5S B3223532 N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1219167-90-4

N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B3223532
CAS No.: 1219167-90-4
M. Wt: 536.1 g/mol
InChI Key: QLPIJKMXBHGJTC-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an antibacterial and anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole core to its corresponding benzothiazoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole core with a morpholine group and trimethoxybenzamide moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for drug development .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S.ClH/c1-17-7-8-18(2)24-22(17)27-26(35-24)29(10-6-9-28-11-13-34-14-12-28)25(30)19-15-20(31-3)23(33-5)21(16-19)32-4;/h7-8,15-16H,6,9-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPIJKMXBHGJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Reactant of Route 2
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Reactant of Route 3
Reactant of Route 3
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Reactant of Route 4
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Reactant of Route 5
Reactant of Route 5
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Reactant of Route 6
N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

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